Technical Whitepaper: 5-(3-Chlorophenyl)thiazol-2-amine
Technical Whitepaper: 5-(3-Chlorophenyl)thiazol-2-amine
Core Pharmacophore & Synthetic Methodology
Executive Summary
5-(3-Chlorophenyl)thiazol-2-amine (CAS: 1249447-08-2) represents a high-value "privileged scaffold" in modern medicinal chemistry. Unlike its more common 4-aryl isomer (synthesized via standard Hantzsch condensation), the 5-aryl isomer offers a distinct vector for structure-activity relationship (SAR) exploration, particularly in kinase inhibition and GPCR modulation. This guide outlines the critical physicochemical properties, the specific Suzuki-Miyaura synthetic route required to access this isomer, and its structural role as a bioisosteric fragment in drug discovery.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The 2-aminothiazole core is amphoteric, capable of acting as both a hydrogen bond donor and acceptor. The 3-chlorophenyl substitution at the C5 position significantly alters the lipophilic profile (
Table 1: Physicochemical Specifications
| Property | Value / Description |
| Chemical Name | 5-(3-Chlorophenyl)-1,3-thiazol-2-amine |
| CAS Number | 1249447-08-2 |
| Molecular Formula | |
| Molecular Weight | 210.68 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO (>20 mg/mL), DMF; Sparingly soluble in Ethanol; Insoluble in Water |
| Predicted LogP | 2.5 – 2.9 (Lipophilic) |
| Topological Polar Surface Area (TPSA) | ~63 Ų |
| pKa (Predicted) | ~5.3 (Conjugate acid of thiazole nitrogen) |
| Melting Point | 165–175 °C (Analogous range; specific polymorph dependent) |
Synthetic Methodology: The Suzuki-Miyaura Route[2][9][10][11]
Critical Distinction: Standard Hantzsch thiazole synthesis (reaction of
Reaction Logic
The synthesis couples a pre-functionalized 2-amino-5-bromothiazole with 3-chlorophenylboronic acid . This approach ensures regioselectivity at the C5 position.
Experimental Protocol
Reagents:
-
Substrate A: 2-Amino-5-bromothiazole (1.0 eq)[1]
-
Substrate B: 3-Chlorophenylboronic acid (1.2 eq)
-
Catalyst:
(5 mol%) or (for difficult substrates) -
Base:
(2.0 M aqueous solution, 3.0 eq) -
Solvent: 1,4-Dioxane / Water (4:1 ratio) or Toluene/Ethanol/Water
Step-by-Step Workflow:
-
Degassing: Charge a reaction vessel with 1,4-dioxane and water. Sparge with nitrogen or argon for 15 minutes to remove dissolved oxygen (critical to prevent catalyst deactivation).
-
Loading: Add 2-amino-5-bromothiazole, 3-chlorophenylboronic acid, and the aqueous base under a positive pressure of inert gas.
-
Catalyst Addition: Add the Palladium catalyst last. Seal the vessel immediately.
-
Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1) or LC-MS.[1]
-
Work-up: Cool to room temperature. Dilute with ethyl acetate and wash with brine.[1] Dry the organic layer over anhydrous
. -
Purification: Concentrate in vacuo. Purify the residue via silica gel column chromatography (Gradient: 0-40% Ethyl Acetate in Hexanes).
Synthetic Pathway Visualization
Figure 1: Palladium-catalyzed cross-coupling workflow for regioselective C5-arylation.
Structural Biology & Pharmacophore Analysis
The 5-(3-chlorophenyl)thiazol-2-amine structure is not merely a linker; it is a functional pharmacophore often used in Fragment-Based Drug Discovery (FBDD).
Key Structural Features
-
Aminothiazole "Hinge Binder": In kinase inhibitors, the 2-amino group and the thiazole nitrogen (N3) often form a donor-acceptor motif that binds to the ATP-binding hinge region of kinases (e.g., CDKs, Aurora kinases).
-
3-Chloro Substituent (Metabolic Blockade): The phenyl ring is prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Placing a chlorine atom at the meta (3) position:
-
Blocks metabolic soft spots.
-
Increases lipophilicity (
), improving membrane permeability. -
Can engage in "Halogen Bonding" with carbonyl backbone residues in the target protein.
-
-
Vector Orientation: The 5-aryl attachment holds the phenyl ring at a specific angle relative to the thiazole, directing it into hydrophobic pockets (e.g., the "gatekeeper" region in kinases).
Pharmacophore Map
Figure 2: Pharmacophore mapping of the 5-(3-chlorophenyl)thiazol-2-amine scaffold.
Biological Applications
Kinase Inhibition
This scaffold is a bioisostere of the aminopyrimidine moiety found in drugs like Dasatinib. The 5-arylthiazol-2-amine core is frequently screened against:
-
Cyclin-Dependent Kinases (CDKs): For cell cycle regulation in cancer therapy.
-
Aurora Kinases: Targeting mitosis defects in tumors.
Adenosine Receptor Antagonism
Thiazole-2-amines have shown affinity for Adenosine
Handling, Stability, & Safety
-
Storage: Store at 2–8°C under inert gas (Argon). The amine group is susceptible to oxidation over long periods; the compound may darken (brown) upon air exposure.
-
Solubility for Assays: Prepare stock solutions in 100% DMSO. Avoid freeze-thaw cycles of the stock solution to prevent precipitation.
-
Safety (SDS Summary):
-
GHS Signal: Warning.[2]
-
Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
-
References
-
BenchChem. Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde (Analogous Protocol). Retrieved from
-
Sigma-Aldrich. 2-Amino-4-(4-chlorophenyl)thiazole Product Sheet (Comparative Isomer Data). Retrieved from
-
ChemicalBook. 5-(3-Chlorophenyl)thiazol-2-amine CAS 1249447-08-2 Entry. Retrieved from [3]
-
MDPI Molecules. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. Retrieved from
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid: General Procedures. Retrieved from
